3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester, also known as ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, are currently unknown
Mode of Action
It is known to be used in the preparation of oseltamivir analogues , suggesting it may interact with viral neuraminidase, the target of oseltamivir
Biochemical Pathways
Given its use in the synthesis of oseltamivir analogues , it may be involved in the sialic acid metabolic pathway, which is targeted by neuraminidase inhibitors. More research is needed to confirm this and to understand the downstream effects.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester typically involves the protection of the hydroxyl groups of shikimic acid followed by esterification . The reaction conditions often include the use of protecting groups such as diethylmethylidene to prevent unwanted side reactions . The esterification process usually involves the use of ethanol and an acid catalyst to form the ethyl ester .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid: The parent compound, which is a key intermediate in the biosynthesis of aromatic compounds.
Oseltamivir: An antiviral drug that is synthesized from shikimic acid.
Quinic Acid: Another compound in the shikimate pathway with similar properties.
Uniqueness
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is unique due to its specific protective groups and esterification, which make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBCFJGUCHGYAN-UTUOFQBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)O)C(=O)OCC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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